molecular formula C7H8N2O3 B1395430 5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid CAS No. 1306603-86-0

5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1395430
CAS No.: 1306603-86-0
M. Wt: 168.15 g/mol
InChI Key: DQSBLZNOAPQYKK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure and dynamic behavior of this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule. The methyl group attached to the imidazole ring typically appears as a singlet in the 2.3-2.5 parts per million region, while the acetyl methyl group shows a distinct signal around 2.5-2.7 parts per million.

Variable-temperature Nuclear Magnetic Resonance studies can provide valuable information about tautomeric exchange processes and conformational dynamics. The imidazole ring proton exchange, which is fundamental to tautomerization, can be clarified through dynamic Nuclear Magnetic Resonance experiments that monitor chemical shift changes as a function of temperature. These studies reveal the kinetics and thermodynamics of proton migration between nitrogen atoms in the imidazole ring system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information, with the carbonyl carbons of both the acetyl and carboxylic acid groups appearing in the characteristic downfield region around 160-180 parts per million. The imidazole ring carbons show distinct chemical shifts based on their electronic environments and proximity to nitrogen atoms. The methyl carbon signals appear in the upfield region, typically between 10-25 parts per million, providing confirmation of the substitution pattern.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals the characteristic vibrational modes associated with the functional groups present in this compound. The carboxylic acid group exhibits two prominent absorption bands: the broad O-H stretch typically appearing between 2500-3300 wavenumbers and the C=O stretch around 1650-1750 wavenumbers. The breadth and position of these bands provide information about hydrogen bonding interactions in both solution and solid state.

The acetyl carbonyl group shows a distinct C=O stretching vibration, usually appearing at slightly higher frequencies than the carboxylic acid carbonyl due to the different electronic environment. This differentiation allows for the identification and characterization of both carbonyl functionalities within the same molecule. The imidazole ring exhibits characteristic N-H stretching vibrations in the 3100-3500 wavenumber region, which may show splitting or broadening due to tautomeric effects and hydrogen bonding.

Additional vibrational modes include C-N stretching vibrations in the 1200-1400 wavenumber region and various ring breathing modes characteristic of the imidazole system. The fingerprint region below 1500 wavenumbers contains multiple absorption bands that provide a unique spectroscopic signature for this specific compound, enabling identification and differentiation from related imidazole derivatives.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 168, corresponding to the molecular weight of 168.15 grams per mole. The isotope pattern provides confirmation of the molecular formula, with the M+1 peak showing the expected intensity ratio based on the natural abundance of carbon-13 and nitrogen-15 isotopes.

Fragmentation patterns typically involve the loss of characteristic functional groups under electron impact conditions. Common fragmentations include the loss of the carboxylic acid group (loss of 45 mass units corresponding to COOH), the loss of the acetyl group (loss of 43 mass units corresponding to C₂H₃O), and various ring fragmentations. The base peak often corresponds to the imidazole ring with one or more substituents remaining attached, providing structural confirmation.

Tandem mass spectrometry experiments can provide additional structural information through collision-induced dissociation studies. These experiments reveal the relative stability of different fragments and provide insights into the preferred fragmentation pathways. The fragmentation patterns are influenced by the electronic effects of the substituents and the stability of the resulting ionic species.

Computational Chemistry Perspectives

Density Functional Theory Calculations

Density Functional Theory calculations provide fundamental insights into the electronic structure and energetic properties of this compound. These computational studies reveal the optimized molecular geometry, electronic charge distribution, and relative energies of different conformational and tautomeric forms. The calculations typically employ hybrid functionals such as B3LYP with appropriate basis sets to achieve reliable predictions of molecular properties.

The computational analysis demonstrates that the most stable conformations are maintained by intramolecular hydrogen bonding interactions, particularly involving the nitrogen atoms of the imidazole ring and the oxygen atoms of the functional groups. The energy differences between different tautomeric forms are calculated to be relatively small, consistent with experimental observations of tautomeric equilibria. The calculations also predict the preferred dihedral angles and bond lengths, providing a theoretical framework for understanding the molecular structure.

Frequency calculations within the Density Functional Theory framework provide predicted vibrational spectra that can be compared with experimental infrared and Raman spectroscopic data. These calculations help assign specific vibrational modes to observed spectroscopic bands and provide insights into the normal modes of vibration. The calculated frequencies, when scaled appropriately, show excellent agreement with experimental values, validating the computational methodology.

Properties

IUPAC Name

4-acetyl-2-methyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3(10)5-6(7(11)12)9-4(2)8-5/h1-2H3,(H,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSBLZNOAPQYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with acetic anhydride, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the acetyl group to yield alcohols or other reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid, while reduction can produce 5-hydroxy-2-methyl-1H-imidazole-4-carboxylic acid.

Scientific Research Applications

5-Acetyl-2-methyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of enzyme inhibitors and as a probe for studying biological pathways involving imidazole derivatives.

    Industry: The compound is utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and altering biological pathways. Additionally, the acetyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key References
5-Acetyl-2-methyl-1H-imidazole-4-carboxylic acid Acetyl (5), Methyl (2), COOH (4) C₇H₈N₂O₃ 168.15
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid Acetyl (2), Methyl (1), COOH (4) C₇H₈N₂O₃ 168.15
5-Methyl-1H-imidazole-2-carboxylic acid Methyl (5), COOH (2) C₅H₆N₂O₂ 126.11
2-Benzo[1,3]dioxol-5-yl-5-methyl-3H-imidazole-4-carboxylic acid Benzo[1,3]dioxol (2), Methyl (5), COOH (4) C₁₂H₁₀N₂O₅ 262.22
Ethyl 2-(2,3-Dimethylphenyl)-5-methyl-1H-imidazole-4-carboxylate Ethyl ester (4), 2,3-Dimethylphenyl (2), Methyl (5) C₁₆H₁₈N₂O₂ 270.33

Key Observations :

  • Substituent Position: The acetyl group at position 5 in the target compound contrasts with analogs like 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid, where acetyl is at position 2.
  • Functional Groups : The carboxylic acid at position 4 enhances polarity and acidity compared to ester derivatives (e.g., ethyl esters in ), which are more lipophilic .
  • Aromatic vs.
Physicochemical Properties
  • Solubility : The carboxylic acid group in the target compound increases aqueous solubility relative to ester derivatives (e.g., ethyl esters in ). However, the acetyl group at position 5 may reduce solubility compared to simpler analogs like 5-methyl-1H-imidazole-2-carboxylic acid .
  • Acidity : The pKa of the carboxylic acid group (position 4) is likely lower than that of tetrazole-containing analogs (e.g., compounds in ), where tetrazole acts as a bioisostere with higher acidity.

Biological Activity

5-Acetyl-2-methyl-1H-imidazole-4-carboxylic acid, also known by its CAS number 1306603-86-0, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring with an acetyl group and a carboxylic acid group, contributing to its unique chemical reactivity and biological properties. Its molecular formula is C7H8N2O3C_7H_8N_2O_3, with a molecular weight of approximately 154.12 g/mol. The compound's structure allows for various interactions within biological systems, particularly through coordination with metal ions and participation in hydrogen bonding.

Structural Characteristics

PropertyValue
Molecular FormulaC7H8N2O3C_7H_8N_2O_3
Molecular Weight154.12 g/mol
IUPAC NameThis compound
CAS Number1306603-86-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and altering various biochemical pathways. The acetyl and carboxylic acid groups enhance the compound's capacity for hydrogen bonding and electrostatic interactions, further modulating its biological effects.

Enzyme Inhibition

Research indicates that this compound acts as a potential enzyme inhibitor. For instance, studies have shown that it can inhibit enzymes involved in bacterial cell wall biosynthesis, making it a candidate for antibiotic development against resistant strains such as Pseudomonas aeruginosa . The compound's structural features allow it to bind effectively to active sites of target enzymes.

Antimicrobial Properties

This compound has demonstrated antimicrobial properties in various studies. Its effectiveness against specific bacterial strains highlights its potential as a lead compound for developing new antibiotics . The unique combination of the imidazole ring and functional groups contributes to its ability to disrupt microbial growth.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.

Results Summary:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1250 µg/mL

Study on Enzyme Inhibition

In another study focused on enzyme inhibition, researchers investigated the binding affinity of this compound towards MurB, an enzyme critical for bacterial cell wall synthesis. Using isothermal titration calorimetry (ITC), the compound was shown to bind with a dissociation constant (KdK_d) of approximately 2.88 mM, indicating moderate affinity .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions under controlled conditions. A common synthetic route includes:

  • Starting Material : Reacting 2-methylimidazole with acetic anhydride.
  • Oxidation : Introducing the carboxylic acid group through oxidation.
  • Purification : Utilizing crystallization or chromatography techniques for purification.

Industrial Production

In industrial settings, continuous flow reactors are often employed to enhance yield and purity by optimizing reaction conditions such as temperature and pressure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid, and how can purity be maximized?

  • Methodological Answer :

  • Cyclocondensation is a common approach for imidazole derivatives. For example, refluxing precursors (e.g., aldehydes, hydrazides) in acetic acid with sodium acetate as a catalyst can yield intermediates. Recrystallization from DMF/acetic acid mixtures improves purity .
  • Purification : Use column chromatography (silica gel, methanol/chloroform gradients) followed by vacuum drying. Monitor purity via HPLC (>95% threshold) and confirm via melting point analysis (e.g., mp 165–166°C for related imidazole compounds) .

Q. How can common impurities in the synthesis of this compound be identified and mitigated?

  • Methodological Answer :

  • Byproducts : Unreacted acetyl or methyl intermediates may persist. Use FTIR to detect residual carbonyl groups (C=O stretches at ~1700 cm⁻¹) and LC-MS for molecular weight confirmation .
  • Mitigation : Optimize reaction time (3–5 hours under reflux) and stoichiometry (1.1:1 molar ratio of formyl precursors to amines) to minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., acetyl group at C5, methyl at C2). Compare chemical shifts with analogous imidazole-4-carboxylic acids .
  • Elemental Analysis : Verify empirical formula (e.g., C₇H₈N₂O₃) with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How do computational models (DFT, molecular docking) explain the reactivity and stability of this compound?

  • Methodological Answer :

  • DFT Studies : Calculate HOMO-LUMO gaps to predict electron-rich regions (e.g., acetyl group as a nucleophilic site). Compare experimental vs. theoretical IR spectra to validate models .
  • Docking : Use software like AutoDock to simulate interactions with biological targets (e.g., enzyme active sites). Focus on hydrogen bonding between the carboxylic acid group and receptor residues .

Q. What experimental design resolves contradictions in spectral data (e.g., NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR can clarify splitting caused by tautomerism (e.g., 1H-imidazole ring proton exchange).
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Stability Studies : Prepare buffered solutions (pH 2–12), incubate at 25°C/37°C, and monitor degradation via UV-Vis (λmax ~260 nm). Acidic conditions (pH <4) may hydrolyze the acetyl group, while alkaline conditions (pH >9) deprotonate the carboxylic acid, altering solubility .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) during acetyl group modifications. Use TFA for final deprotection .
  • Flow Chemistry : Continuous flow systems reduce intermediate isolation steps and improve reaction control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid
Reactant of Route 2
5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid

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